Cellulose, propanoate
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Overview
Description
Cellulose, propanoate is a derivative of cellulose, a natural polymer found in the cell walls of plants. This compound is formed by the esterification of cellulose with propanoic acid. This compound is known for its unique properties, including its biodegradability, thermal stability, and mechanical strength, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cellulose, propanoate can be synthesized through the esterification of cellulose with propanoic anhydride in the presence of catalysts such as zinc chloride or ferric chloride hexahydrate. The reaction is typically carried out under microwave irradiation for a short duration, ranging from 2 to 8 minutes . The degree of substitution by propanoate can be controlled by adjusting the reaction time and the amount of catalyst used .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and consistent product quality. The degree of substitution and polymerization can be tailored to meet specific application requirements .
Chemical Reactions Analysis
Types of Reactions
Cellulose, propanoate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down the ester bonds in the presence of water and acid or base catalysts.
Nitration: Conversion to cellulose nitrate-propionate using nitrating agents like nitric acid and sulfuric acid.
Common Reagents and Conditions
Esterification: Propanoic anhydride, zinc chloride, ferric chloride hexahydrate, microwave irradiation.
Hydrolysis: Water, acid or base catalysts.
Nitration: Nitric acid, sulfuric acid, phosphorus pentoxide.
Major Products Formed
Hydrolysis: Cellulose and propanoic acid.
Nitration: Cellulose nitrate-propionate.
Scientific Research Applications
Cellulose, propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cellulose, propanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cellulose acetate: Formed by esterification with acetic acid, used in textiles and photographic films.
Cellulose butyrate: Formed by esterification with butyric acid, used in coatings and plastics.
Cellulose nitrate: Formed by nitration, used in explosives and lacquers.
Uniqueness
Cellulose, propanoate stands out due to its balance of biodegradability, thermal stability, and mechanical strength. Unlike cellulose acetate and cellulose butyrate, it offers a unique combination of properties that make it suitable for specific applications in biodegradable materials and drug delivery systems .
Properties
CAS No. |
9004-48-2 |
---|---|
Molecular Formula |
C36H54O19 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate |
InChI |
InChI=1S/C36H54O19/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5/h19-20,29-36H,9-18H2,1-8H3/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1 |
InChI Key |
DQEFEBPAPFSJLV-WLTGXWPBSA-N |
Isomeric SMILES |
CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Canonical SMILES |
CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |
physical_description |
Nearly colorless pellets; [Acros Organics MSDS] |
Origin of Product |
United States |
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